REACTION_SMILES
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[C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)(=[O:26])[Cl:27].[CH2:10]([N:11]([CH:12]([CH3:13])[CH3:14])[CH:15]([CH3:16])[CH3:17])[CH3:18].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[Cl:34][CH2:35][Cl:36].[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[n:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[n:6][cH:7]1)[C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cn1
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Name
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Type
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product
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Smiles
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COc1ccc(NC(=O)c2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |